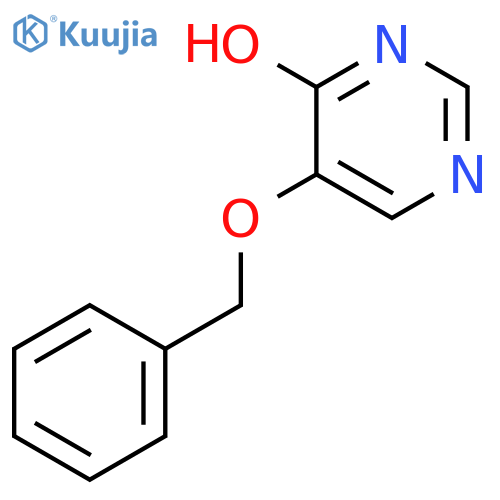

Cas no 91138-06-6 (5-(benzyloxy)-3,4-dihydropyrimidin-4-one)

5-(benzyloxy)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 5-(Benzyloxy)pyrimidin-4-ol

- 5-phenylmethoxy-1H-pyrimidin-6-one

- SB59960

- NSC95993

- NCIOpen2_006343

- MLS002703330

- SCHEMBL6641881

- AKOS026715771

- CS-0070412

- DTXSID50294371

- 5-(benzyloxy)pyrimidin-4(3h)-one

- 91138-06-6

- F2147-2339

- NSC-95993

- SMR001570053

- D86985

- CHEMBL1901071

- AMY27467

- DB-368103

- 5-(benzyloxy)-3,4-dihydropyrimidin-4-one

-

- MDL: MFCD22543859

- インチ: InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14)

- InChIKey: BAKPIPOHWIYYGO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CN=CN=C2O

計算された属性

- せいみつぶんしりょう: 202.074

- どういたいしつりょう: 202.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 50.7Ų

じっけんとくせい

- 密度みつど: 1.21

- ふってん: 373.3°C at 760 mmHg

- フラッシュポイント: 179.5°C

- 屈折率: 1.596

5-(benzyloxy)-3,4-dihydropyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B261106-100mg |

5-(Benzyloxy)pyrimidin-4(3h)-one |

91138-06-6 | 100mg |

$ 185.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D249744-1g |

5-(Benzyloxy)pyrimidin-4-ol |

91138-06-6 | 95% | 1g |

$615 | 2024-08-03 | |

| Life Chemicals | F2147-2339-1g |

5-(benzyloxy)-3,4-dihydropyrimidin-4-one |

91138-06-6 | 95% | 1g |

$601.0 | 2023-09-06 | |

| Life Chemicals | F2147-2339-5g |

5-(benzyloxy)-3,4-dihydropyrimidin-4-one |

91138-06-6 | 95% | 5g |

$1976.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1004595-5g |

5-(benzyloxy)pyrimidin-4-ol |

91138-06-6 | 95% | 5g |

$775 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141052-250mg |

5-(Benzyloxy)pyrimidin-4(3H)-one |

91138-06-6 | 97% | 250mg |

¥5147.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141052-1g |

5-(Benzyloxy)pyrimidin-4(3H)-one |

91138-06-6 | 97% | 1g |

¥14953.00 | 2024-04-25 | |

| Life Chemicals | F2147-2339-10g |

5-(benzyloxy)-3,4-dihydropyrimidin-4-one |

91138-06-6 | 95% | 10g |

$2768.0 | 2023-09-06 | |

| A2B Chem LLC | AI61002-1g |

5-(Benzyloxy)pyrimidin-4-ol |

91138-06-6 | 95% | 1g |

$548.00 | 2024-05-20 | |

| eNovation Chemicals LLC | D249744-1g |

5-(Benzyloxy)pyrimidin-4-ol |

91138-06-6 | 95% | 1g |

$615 | 2025-02-27 |

5-(benzyloxy)-3,4-dihydropyrimidin-4-one 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

5-(benzyloxy)-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to 5-(benzyloxy)-3,4-dihydropyrimidin-4-one (CAS No. 91138-06-6)

5-(benzyloxy)-3,4-dihydropyrimidin-4-one (CAS No. 91138-06-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 5-(benzyloxy)-3,4-dihydropyrimidin-4-one features a benzyl ether group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

The synthesis of 5-(benzyloxy)-3,4-dihydropyrimidin-4-one typically involves multistep reactions, including the formation of a benzyl ether intermediate and subsequent cyclization to form the pyrimidine ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.

In terms of its biological activity, 5-(benzyloxy)-3,4-dihydropyrimidin-4-one has been studied for its potential as a scaffold in drug discovery. Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 5-(benzyloxy)-3,4-dihydropyrimidin-4-one derivatives effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Moreover, 5-(benzyloxy)-3,4-dihydropyrimidin-4-one has been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that 5-(benzyloxy)-3,4-dihydropyrimidin-4-one can modulate key inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation and promoting tissue repair.

The pharmacokinetic properties of 5-(benzyloxy)-3,4-dihydropyrimidin-4-one have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo, which are crucial parameters for drug development. Additionally, preliminary toxicity studies have indicated that 5-(benzyloxy)-3,4-dihydropyrimidin-4-one is well-tolerated at therapeutic doses, with no significant adverse effects observed.

One of the key challenges in the development of 5-(benzyloxy)-3,4-dihydropyrimidin-4-one as a therapeutic agent is optimizing its selectivity and potency against specific targets. To address this challenge, researchers have employed structure-activity relationship (SAR) studies to identify structural modifications that enhance the biological activity of this compound. For example, substituting different functional groups on the benzyl ether moiety or modifying the pyrimidine ring has led to the discovery of more potent analogs with improved pharmacological profiles.

The potential applications of 5-(benzyloxy)-3,4-dihydropyrimidin-4-one extend beyond cancer and inflammatory diseases. Recent studies have explored its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by progressive neuronal loss and cognitive decline, which are thought to be driven by oxidative stress and neuroinflammation. Preliminary findings suggest that 5-(benzyloxy)-3,4-dihydropyrimidin-4-one may have neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammatory responses.

In conclusion, 5-(benzyloxy)-3,4-dihydropyrimidin-4-one (CAS No. 91138-06-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive scaffold for drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms underlying its biological effects and optimize its pharmacological properties for clinical use.

91138-06-6 (5-(benzyloxy)-3,4-dihydropyrimidin-4-one) 関連製品

- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)

- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)

- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 1638121-76-2(2,6-Difluoro-3-(methoxymethoxy)pyridine)

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 1849305-85-6(1-[(2-Methoxyethoxy)methyl]cyclobutan-1-amine)

- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

- 5463-78-5(1-(2-nitrophenyl)butane-1,3-dione)

- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)